molecular formula C24H25FN6O2 B1139467 GNF-6231

GNF-6231

Cat. No.: B1139467
M. Wt: 448.5 g/mol
InChI Key: AXXNRMISICMFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNF-6231 is a small molecule drug developed by Novartis AG. It is a potent, selective, and orally bioavailable inhibitor of the enzyme porcupine (protein-serine O-palmitoleoyltransferase), which is involved in the Wnt signaling pathway. This compound has shown significant potential in the treatment of various neoplasms and fibrotic diseases by inhibiting the secretion of Wnt ligands .

Preparation Methods

The synthesis of GNF-6231 involves multiple steps, including the formation of pyridinyl acetamide derivatives. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

GNF-6231 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GNF-6231 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

GNF-6231 is unique due to its high potency and selectivity as a porcupine inhibitor. Similar compounds include:

These compounds share the common goal of inhibiting the Wnt signaling pathway but differ in their chemical structures, potencies, and specific applications.

Properties

IUPAC Name

N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXNRMISICMFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a reaction vial was added 2-(2′-fluoro-3-methyl-2,4′-bipyridin-5-yl)acetic acid 193-2 (60 mg, 0.17 mmol), 1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanone 111-4 (50 mg, 0.22 mmol), O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluroniumhexafluorophosphate (HATU) (115 mg, 0.3 mmol) and DIEA (104 μL, 0.58 mmol) in DMF (1 mL) at room temperature. The mixture was stirred at room temperature for 2 hours. The reaction was diluted with DMSO and then purified by reverse-phase HPLC to give N-(5-(4-acetylpiperazin-1-yl)pyridin-2-yl)-2-(2′-fluoro-3-methyl-2,4′-bipyridin-5-yl)acetamide 193 as white solid. MS m/z 449.2 (M+1); 1H NMR 400 MHz (DMSO-d6) δ10.58 (s, 1H), 8.42 (d, 1H, J=1.6 Hz), 8.28 (d, 1H, J=5.2 Hz), 7.98 (d, 1H, J=2.8 Hz), 7.87 (d, 1H, J=9.2 Hz), 7.67 (d, 1H, J=1.6 Hz), 7.50-7.48 (m, 1H), 7.37 (dd, 1H, J1=9.2 Hz, J2=3.2 Hz), 7.30 (s, 1H), 3.71 (s, 2H), 3.50 (b, 4H), 3.09 (t, 2H, J=5.2 Hz), 3.02 (t, 2H, J=5.2 Hz), 2.30 (s, 3H), 1.97 (s, 3H).
Name
2-(2′-fluoro-3-methyl-2,4′-bipyridin-5-yl)acetic acid
Quantity
60 mg
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50 mg
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104 μL
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1 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does GNF-6231 interact with its target and what are the downstream effects on cardiac repair following MI?

A1: this compound inhibits the Wnt/β-catenin signaling pathway by blocking the secretion of Wnt ligands. [, ] This inhibition has been shown to exert multiple beneficial effects on post-MI cardiac repair:

  • Enhanced Cell Proliferation: this compound promotes the proliferation of interstitial cells, particularly Sca1+ cardiac progenitors, in the heart. This contributes to replenishing damaged cardiac tissue. []
  • Reduced Cell Death: The compound protects cardiomyocytes from apoptosis, preserving the functional muscle cells of the heart. []
  • Inhibition of Fibrosis: this compound reduces the proliferation of myofibroblasts and their production of collagen I, key components of scar tissue. This limits the extent of fibrosis and preserves cardiac function. []

Q2: What is the evidence for the in vivo efficacy of this compound in mitigating post-MI cardiac damage?

A2: Studies using a mouse model of MI have demonstrated that systemic administration of this compound after MI leads to:

  • Improved Cardiac Function: this compound treatment results in significantly better preservation of cardiac function, as measured by fractional shortening, compared to untreated controls. []
  • Reduced Infarct Size: The area of damaged tissue following MI is significantly smaller in mice treated with this compound. []
  • Reduced Adverse Remodeling: this compound treatment mitigates the negative structural changes that occur in the heart after MI, such as ventricular dilation. []

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